molecular formula C18H19NO3S2 B12136232 3-Thiazolidineacetic acid, 5-[(2E)-2-methyl-3-phenyl-2-propen-1-ylidene]-4-oxo-2-thioxo-, propyl ester, (5Z)- CAS No. 2166611-13-6

3-Thiazolidineacetic acid, 5-[(2E)-2-methyl-3-phenyl-2-propen-1-ylidene]-4-oxo-2-thioxo-, propyl ester, (5Z)-

Cat. No.: B12136232
CAS No.: 2166611-13-6
M. Wt: 361.5 g/mol
InChI Key: UWBTYJVTFNUEQR-RJSPBKBSSA-N
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Description

3-Thiazolidineacetic acid, 5-[(2E)-2-methyl-3-phenyl-2-propen-1-ylidene]-4-oxo-2-thioxo-, propyl ester, (5Z)- is a complex organic compound with significant applications in various fields of science. This compound is known for its unique structure, which includes a thiazolidine ring, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

The synthesis of 3-Thiazolidineacetic acid, 5-[(2E)-2-methyl-3-phenyl-2-propen-1-ylidene]-4-oxo-2-thioxo-, propyl ester, (5Z)- involves several stepsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Thiazolidineacetic acid, 5-[(2E)-2-methyl-3-phenyl-2-propen-1-ylidene]-4-oxo-2-thioxo-, propyl ester, (5Z)- has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, particularly as an aldose reductase inhibitor, which is useful in the treatment of diabetic neuropathy . Additionally, its unique structure makes it a valuable compound for studying enzyme interactions and molecular pathways .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes. As an aldose reductase inhibitor, it prevents the conversion of glucose to sorbitol, thereby reducing the accumulation of sorbitol in tissues, which is a common issue in diabetic complications. This inhibition is achieved through the binding of the compound to the active site of the enzyme, blocking its activity .

Comparison with Similar Compounds

Similar compounds to 3-Thiazolidineacetic acid, 5-[(2E)-2-methyl-3-phenyl-2-propen-1-ylidene]-4-oxo-2-thioxo-, propyl ester, (5Z)- include other thiazolidine derivatives such as Epalrestat and Zopolrestat. These compounds also function as aldose reductase inhibitors but differ in their specific structures and pharmacokinetic properties. The unique aspect of 3-Thiazolidineacetic acid, 5-[(2E)-2-methyl-3-phenyl-2-propen-1-ylidene]-4-oxo-2-thioxo-, propyl ester, (5Z)- lies in its specific ester group, which can influence its solubility and bioavailability .

Properties

CAS No.

2166611-13-6

Molecular Formula

C18H19NO3S2

Molecular Weight

361.5 g/mol

IUPAC Name

propyl 2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate

InChI

InChI=1S/C18H19NO3S2/c1-3-9-22-16(20)12-19-17(21)15(24-18(19)23)11-13(2)10-14-7-5-4-6-8-14/h4-8,10-11H,3,9,12H2,1-2H3/b13-10+,15-11-

InChI Key

UWBTYJVTFNUEQR-RJSPBKBSSA-N

Isomeric SMILES

CCCOC(=O)CN1C(=O)/C(=C/C(=C/C2=CC=CC=C2)/C)/SC1=S

Canonical SMILES

CCCOC(=O)CN1C(=O)C(=CC(=CC2=CC=CC=C2)C)SC1=S

Origin of Product

United States

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